tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its complex structure, which includes a tert-butyl carbamate group, a methylamino group, and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves multiple steps, including amination, reduction, esterification, and condensation. One reported synthetic route starts from 1-methyl-1H-pyrazol-5-amine and involves nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this process is approximately 59.5%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques and reagents, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (S)-1-(2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamate
- tert-Butyl N-[(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2O3S |
---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(15)13-8(6-7-17-5)9(14)12-4/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15)/t8-/m0/s1 |
InChI Key |
FYOUTJSPFQTMTQ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)NC |
Origin of Product |
United States |
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